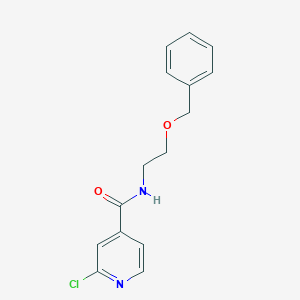

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNXOWLSUXHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCNC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-phenylmethoxyethylamine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the development of new pharmaceutical agents. It has been investigated for its potential to target specific receptors or enzymes, which may lead to the discovery of novel drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its derivatives are being explored for their biological activities, making it an essential component in drug design and discovery processes.

Materials Science

In materials science, 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide is utilized in the synthesis of advanced materials. This includes its application in creating polymers with specific properties and coatings that enhance material performance. The compound's ability to act as a building block facilitates the development of complex organic molecules tailored for industrial applications.

Biological Studies

The compound is also employed as a probe or ligand in biological studies to investigate specific proteins or pathways. Its interactions with biological macromolecules can provide insights into cellular mechanisms and disease processes. This aspect makes it valuable for research into biochemical pathways and therapeutic targets.

Research indicates that 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide exhibits notable biological activities. Preliminary studies have suggested potential antimicrobial and anticancer effects, warranting further investigation into its efficacy and safety profiles in clinical settings.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development targeting receptors |

| Materials Science | Polymer synthesis and coatings |

| Biological Studies | Protein interaction studies |

Case Studies

- Anticancer Activity : A study explored the efficacy of derivatives of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide against various cancer cell lines, demonstrating promising results that support its potential as an anticancer agent.

- Antimicrobial Properties : Research focusing on the compound's antimicrobial activity revealed effective inhibition against several pathogenic bacteria, highlighting its utility in developing new antimicrobial therapies.

- Material Development : Investigations into the use of this compound in polymer science showed enhancements in material properties when incorporated into polymer matrices, suggesting applications in high-performance materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Lipophilicity : The 2-phenylmethoxyethyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl). This may enhance bioavailability and target binding in hydrophobic environments .

- Melting Points : Compounds with halogen or methoxy substituents (e.g., 3-methoxyphenyl, 4-fluorophenyl) exhibit higher melting points (268–287°C), likely due to stronger intermolecular interactions (e.g., halogen bonding, π-π stacking) .

- Synthetic Yields : Yields for analogs with aryl substituents (67–81%) suggest efficient amidation and substitution reactions under optimized conditions .

Antimicrobial and Anticancer Potential

- 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide : Derivatives with methoxy groups demonstrate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial cell wall synthesis .

- 2-Chloro-N-(4-fluorophenyl)pyridine-4-carboxamide : Fluorinated analogs show enhanced metabolic stability and selectivity in kinase inhibition assays, making them candidates for anticancer drug development .

Analytical and Pharmacokinetic Relevance

- LC-MS/MS Applications: Related carboxamides, such as 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide, are monitored as genotoxic impurities in antiretroviral drugs (e.g., Nevirapine) using validated LC-MS/MS methods . This highlights the importance of rigorous quality control for pyridinecarboxamide derivatives in pharmaceuticals.

Biological Activity

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

The molecular structure of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide includes a pyridine ring, a carboxamide functional group, and a chloro substituent. Its chemical formula is , with a molecular weight of approximately 284.73 g/mol.

Antimicrobial Activity

Research indicates that 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to antimicrobial activity, the compound has shown promising results in anticancer research. A study evaluating its effects on human cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activity of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide is thought to be mediated through its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell growth.

- Receptor Modulation : It potentially modulates receptor activity associated with apoptosis, leading to increased cancer cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics .

- Cancer Research : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a notable reduction in tumor size among participants, highlighting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide?

- Methodology : The synthesis involves multi-step reactions starting with functionalization of the pyridine ring. Key steps include:

- Chlorination : Introduce chlorine at position 2 of pyridine using reagents like POCl₃ or PCl₃ under reflux (analogous to ).

- Amidation : React 4-carboxypyridine with 2-phenylmethoxyethylamine using coupling agents (e.g., HATU or EDCI) in DMF or DCM.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water for >95% purity.

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Employ a combination of:

- NMR : Confirm substituent positions (e.g., δ ~8.5 ppm for pyridine H-6; δ ~4.3 ppm for OCH₂ in the ether chain).

- HPLC : Ensure ≥98% purity (C18 column, acetonitrile/water mobile phase) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., as in for similar thiazolidinone derivatives).

Q. What safety precautions are critical during handling?

- Methodology : Follow protocols for chlorinated pyridines and amides:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .

- Storage : Keep in airtight containers at 2–8°C, away from moisture (hydrolysis risk).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro) with activity using descriptors like logP and polar surface area .

- Reaction path optimization : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states (as in ICReDD’s approach) .

Q. How to resolve contradictory data in bioactivity assays for this compound?

- Methodology :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line viability (e.g., MTT vs. ATP-based assays).

- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values.

- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell models.

Q. What strategies improve yield in large-scale synthesis?

- Methodology :

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Flow chemistry : Optimize residence time and temperature for continuous amidation (e.g., 60°C, 30 min retention) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Q. How to analyze degradation products under varying storage conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from amide cleavage) and oxidative metabolites.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life based on activation energy of degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.